![molecular formula C17H14N4OS B1210566 (3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)
(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone
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Overview
Description
(3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Crystal Structure and Synthesis
- The compound has been synthesized and characterized using techniques like NMR, MS, and IR spectra. Its crystal structure was determined through X-ray diffraction, providing insights into its molecular configuration (Cao, Dong, Shen, & Dong, 2010).
Spectroscopic Properties
- The electronic absorption, excitation, and fluorescence properties of similar compounds have been explored. These studies help understand the photochemical and photophysical behaviors, which are crucial for applications in materials science and molecular electronics (Al-Ansari, 2016).
Antimycobacterial Activity
- Compounds with a similar structure have shown promising antimycobacterial activities against strains like Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Ali & Yar, 2007).
Biological Activities
- Studies have demonstrated that similar compounds exhibit favorable herbicidal and insecticidal activities, indicating their potential use in agriculture (Wang, Wu, Liu, Li, Song, & Li, 2015).
Antiviral and Antimicrobial Activities
- Some derivatives have been tested for antiviral activity, showing promise in developing novel antiviral agents (Ali, Shaharyar, & Clercq, 2007). Additionally, these compounds have displayed significant antibacterial activity against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Yar, Ali, Sriram, & Yogeeswari, 2006).
properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-(3-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H14N4OS/c1-11-8-9-20(18-11)16(22)15-10-14-12(2)19-21(17(14)23-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
QGUDJZHCGYSSSX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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